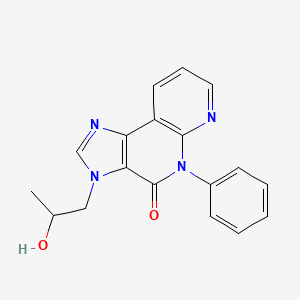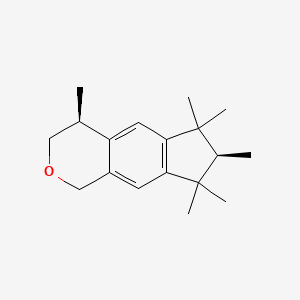
Hexamethylindanopyran, (4S,7R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a stereoisomer with specific (4S,7R) configuration, which contributes to its unique chemical properties and applications.
Preparation Methods
Hexamethylindanopyran, (4S,7R)-, can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to achieve the desired stereochemistry . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Hexamethylindanopyran, (4S,7R)-, undergoes several types of chemical reactions, including:
Scientific Research Applications
Hexamethylindanopyran, (4S,7R)-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Hexamethylindanopyran, (4S,7R)-, involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Hexamethylindanopyran, (4S,7R)-, can be compared with other similar compounds such as:
Hexamethylindanopyran, (4R,7R)-: This stereoisomer has a different configuration, leading to distinct chemical and biological properties.
Cyclopenta(g)-2-benzopyran derivatives: These compounds share a similar core structure but differ in the substituents attached to the core.
Hexamethylindanopyran, (4S,7R)-, is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules .
Properties
CAS No. |
252332-95-9 |
|---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
(4S,7R)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
InChI |
InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12+/m1/s1 |
InChI Key |
ONKNPOPIGWHAQC-NEPJUHHUSA-N |
Isomeric SMILES |
C[C@@H]1COCC2=CC3=C(C=C12)C([C@H](C3(C)C)C)(C)C |
Canonical SMILES |
CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


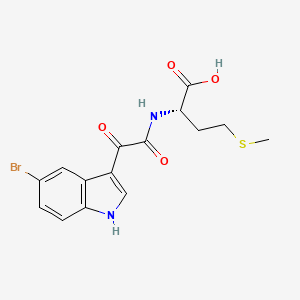

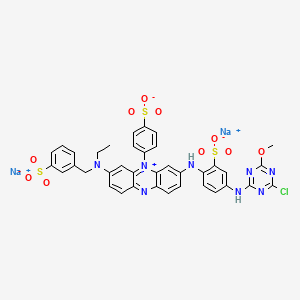


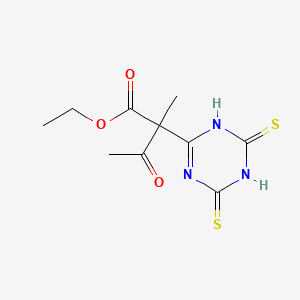
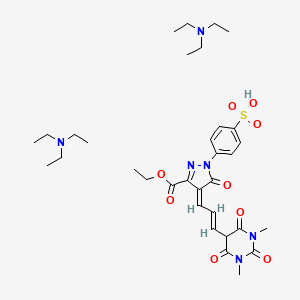


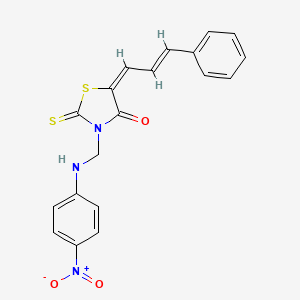
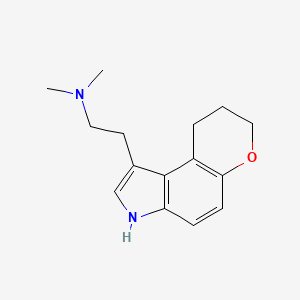

![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12760508.png)
